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Compound of Interest

Compound Name:
5-Methyl-2-

tributylstannylthiophene

CAS No.: 107311-67-1

Cat. No.: B010291 Get Quote

Executive Summary
5-Methyl-2-tributylstannylthiophene (CAS: 54663-78-4) is a critical organometallic reagent

employed primarily in Stille cross-coupling reactions to introduce the 5-methylthiophene motif

into complex organic frameworks. While Suzuki-Miyaura coupling (using boronic acids) offers a

"greener" alternative, this stannane derivative remains the gold standard in materials science

and total synthesis due to its superior functional group tolerance, neutrality, and stability toward

protode-metallation compared to its boronic acid counterparts.

This guide provides a rigorous technical framework for characterizing commercial batches of

this reagent, purifying degraded samples, and objectively comparing its performance against

Suzuki alternatives.

Chemical Profile & Critical Quality Attributes (CQAs)
Before deploying this reagent in high-value synthesis, it must meet specific Critical Quality

Attributes. Commercial "97%" purity often masks significant impurities like tributyltin chloride or

protodestannylated byproducts.
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Attribute Specification Method of Verification

Appearance
Clear, colorless to pale yellow

liquid
Visual Inspection

Purity (Assay) 97.0%

GC-MS /

H NMR

Identity Matches Reference Standard

H,

C,

Sn NMR

Tin Content ~31.8% (Theoretical) Gravimetric / ICP-MS

Boiling Point 155 °C @ 0.1 mmHg Distillation

Density 1.175 g/mL @ 25 °C Pycnometer

Key Impurities
,

, 2-Methylthiophene

GC-MS /

Sn NMR

Comparative Analysis: Stille (Sn) vs. Suzuki (B)
Why choose the toxic stannane over the benign boronic acid? The decision rests on reactivity

kinetics and stability.

Performance Matrix
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Feature
Stille Reagent (5-Methyl-2-
tributylstannylthiophene)

Suzuki Alternative (5-
Methyl-2-thiopheneboronic
acid)

Reaction pH Neutral (No base required)

Basic (Requires

,

, etc.)

Stability High (Shelf-stable liquid)
Moderate (Prone to

protodeboronation)

Atom Economy
Low (Loss of massive

group)
High

Toxicity
High (Neurotoxin, Marine

Pollutant)
Low

Purification
Difficult (Tin residues adhere to

silica)

Easy (Water soluble

byproducts)

Substrate Scope
Excellent for base-sensitive

substrates
Limited by base sensitivity

Decision Logic
Use Stille when the substrate contains base-sensitive groups (esters, base-labile protecting

groups) or when the thiophene boronic acid suffers from rapid protodeboronation (common

in electron-rich heterocycles).

Use Suzuki for late-stage pharmaceutical intermediates where trace tin contamination is

unacceptable (ppm limits).

Characterization Protocols
The following protocols are designed to be self-validating.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR is the primary tool for assessing both identity and the presence of the "homocoupled"

impurity or residual tin halides.

Protocol 1:

H NMR Assessment

Solvent:

(Neutralize with basic alumina if acid traces are suspected to prevent destannylation).

Concentration: 10-15 mg in 0.6 mL solvent.

Key Diagnostic Signals:

Thiophene Ring: Look for two doublets (or multiplets) in the aromatic region

6.5 – 7.2 ppm.

5-Methyl Group: A sharp singlet or fine doublet around

2.4 – 2.6 ppm.

Tributyl Chain: Complex multiplets at

0.8 – 1.6 ppm.

Satellites: The tin isotopes (

,

) have spin 1/2 and create "satellite" peaks flanking the aromatic protons. Absence of
satellites indicates protodestannylation (degradation).

Protocol 2:

Sn NMR (The Gold Standard)

Why:
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NMR directly visualizes the tin species, separating the product from toxic impurities like

or distannanes.

Reference: Tetramethyltin (

,

0.0 ppm).

Expected Shift:

-45 to -55 ppm (Typical for 2-stannylthiophenes).

Impurity Shifts:

(Hexabutyldistannane): ~ -80 to -85 ppm.

: ~ +140 to +150 ppm (Deshielded).

B. GC-MS Analysis
Column: HP-5MS or equivalent non-polar column.

Method: 100°C (1 min)

300°C at 20°C/min.

Mass Spec Signature:

Look for the characteristic Tin isotope cluster (Sn has 10 stable isotopes).

Molecular Ion:

at m/z ~374.

Base Peak: Often

(Loss of one butyl group, m/z ~317).
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Workflow 1: Quality Control & Decision Tree
This diagram illustrates the logical flow for accepting or rejecting a commercial batch based on

analytical data.

Commercial Sample
Received

Visual Inspection
(Clear Liquid?)

1H NMR Analysis
(CDCl3)

Sn-Satellites Visible?

119Sn NMR
(Impurity Check)

Yes

PURIFICATION REQUIRED

No (Protodestannylation)

Purity > 95%?

RELEASE FOR SYNTHESIS

Yes No (High Bu3SnCl)

Click to download full resolution via product page
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Figure 1: QC Decision Tree for Organotin Reagents. Note the critical check for Tin satellites in

H NMR.

Workflow 2: Purification of Degraded Reagent
Commercial samples often accumulate tributyltin oxide or chloride.

Dissolve the crude reagent in Hexanes (10 mL per gram).

Wash with 10% aqueous Potassium Fluoride (KF) solution.

Mechanism:[1]

.

is a polymeric solid that is insoluble in organic solvents.

Filter the white precipitate (

) through a celite pad.

Dry organic layer over

and concentrate.

Distill (Kugelrohr) if high purity is required (155°C @ 0.1 mmHg).

Mechanistic Insight: The Stille Cycle
Understanding the cycle helps in troubleshooting. The rate-determining step is often the

Transmetalation, which is unique to the tin reagent.

Pd(0)
Active Catalyst

Oxidative Addition
(R-X) R-Pd(II)-X Transmetalation

(Rate Limiting)
+ 5-Me-Th-SnBu3

R-Pd(II)-Thiophene
- Bu3SnX

Reductive Elimination Product
(R-Thiophene)

Click to download full resolution via product page
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Figure 2: Simplified Stille Catalytic Cycle. The transmetalation step (Red) is where the specific

properties of the tributylstannyl group are critical.

References
Sigma-Aldrich.2-(Tributylstannyl)thiophene Product Specification & Physical Properties.[2]

[3]Link[4]

Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[1][5][6] Organic Reactions.[1][5]

[7] (Authoritative review on Stille mechanism and transmetalation rates).

Cordovilla, C., et al. (2015). "The Stille Reaction, 38 Years Later." ACS Catalysis. Link

Dundee, J. A., et al. (2011). "Purification of Organotin Reagents." Organometallics.
(Methodology for KF washing and removal of tin byproducts).

BenchChem. "Comparative Analysis of Suzuki and Stille Coupling." Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b010291#characterization-standards-for-commercial-
5-methyl-2-tributylstannylthiophene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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